

A Technical Whitepaper on the Allosteric Modulation of PI3Kδ by Roginolisib

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Compound of Interest		
Compound Name:	Roginolisib hemifumarate	
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Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers and immune disorders.[1][2] The PI3K δ isoform, predominantly expressed in hematopoietic cells, has emerged as a key therapeutic target.[1][3][4] First-generation PI3K δ inhibitors, which are ATP-competitive, have demonstrated clinical efficacy but are often limited by significant toxicities due to off-target effects.[5][6] Roginolisib (IOA-244) represents a paradigm shift as a first-in-class, orally bioavailable, allosteric modulator of PI3K δ .[7][8] Unlike conventional inhibitors, Roginolisib employs a unique, non-ATP competitive mechanism, binding to the C-terminus of the PI3K δ catalytic subunit to stabilize an inactive enzyme conformation.[5][6][9] This allosteric modulation confers exquisite selectivity and a favorable safety profile, paving the way for new therapeutic strategies in both hematological malignancies and solid tumors.[6][10] This document provides a comprehensive technical overview of Roginolisib's mechanism, preclinical and clinical data, and the experimental methodologies used for its characterization.

The PI3Kδ Signaling Pathway and the Rationale for Allosteric Inhibition The Canonical PI3Kδ Pathway

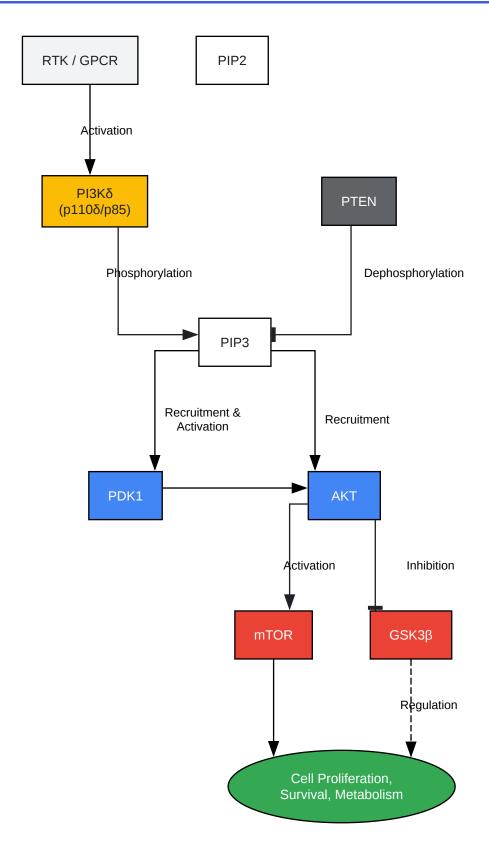






Class IA PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1][2] Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K δ is recruited to the plasma membrane where it catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2] PIP3 acts as a second messenger, recruiting and activating downstream effector proteins with Pleckstrin homology (PH) domains, most notably AKT and PDK1.[2] This cascade activation promotes cell survival, proliferation, and differentiation. The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[2]





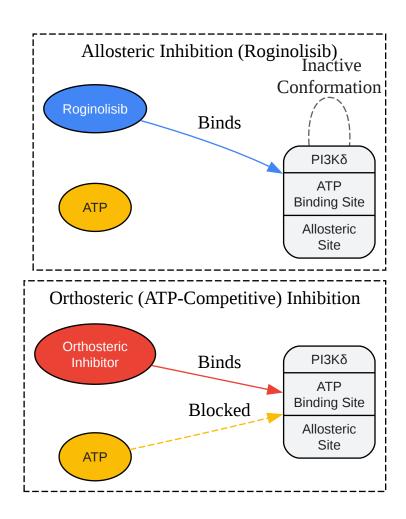
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Caption: The canonical PI3Kδ/AKT/mTOR signaling pathway.



Mechanism of Action: Allosteric vs. Orthosteric Inhibition

Traditional PI3K δ inhibitors are orthosteric, competing with ATP for binding in the kinase domain. This can lead to off-target inhibition of other kinases and isoforms, contributing to toxicity. Roginolisib is a non-ATP competitive, allosteric modulator.[5][6] It binds to a distinct site on the C-terminus of the p110 δ subunit, inducing a conformational change that stabilizes the enzyme in a catalytically inactive state.[6][9] This unique mechanism confers high selectivity for PI3K δ , minimizing off-target effects and leading to a more favorable safety profile.[6][10]



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Caption: Comparison of orthosteric and allosteric inhibition mechanisms.

Quantitative Data



The preclinical profile of Roginolisib demonstrates potent and highly selective inhibition of $PI3K\delta$.

Table 1: Biochemical Potency and Isoform Selectivity

Kinase Isoform	IC50 (nM)	Selectivity vs. Pl3Kδ
ΡΙ3Κδ	145	-
ΡΙ3Κα	18,500	~128-fold
РІЗКβ	2,850	~20-fold
Data sourced from publicly available information.[11]	'	

Table 2: Cellular Activity of Roginolisib

Assay	Cell Type	IC50 (nM)
B-Cell Proliferation	Human primary B-cells	48
BCR-induced pAkt	Ramos B-cells	280
Data sourced from publicly available information.[11][12]		

Table 3: Summary of Clinical Findings (DIONE-01 Trial)



Indication	Dose Level	Key Observations
Relapsed/Refractory Follicular Lymphoma	80 mg QD	2 of 4 patients achieved a Partial Response (PR).[5]
Relapsed/Refractory Follicular Lymphoma	20 mg & 80 mg QD	No dose-limiting toxicities (DLTs) observed; transient G3 AST/ALT elevation and platelet reduction seen in 2/8 patients, which resolved without intervention.[5]
Metastatic Uveal Melanoma	80 mg QD (RP2D)	Median Overall Survival (OS) of 16 months, compared to <8 months for historical controls. [10][13]
Solid Tumors & Follicular Lymphoma	80 mg QD (RP2D)	Well-tolerated with <7% of Grade 3/4 treatment-emergent adverse effects deemed related to the agent.[13]
Data from the Phase 1 DIONE- 01 study (NCT04328844).[13]		

Key Experimental Protocols Protocol: In Vitro PI3Kδ Kinase Assay (HTRF)

- Objective: To determine the IC50 of Roginolisib against the PI3K δ enzyme.
- Methodology:
 - Reagents: Recombinant human PI3Kδ, PIP2 substrate, ATP, assay buffer, HTRF detection reagents (e.g., biotinylated-PIP3 tracer and europium-labeled anti-GST antibody, streptavidin-XL665).
 - \circ Procedure: a. Serially dilute Roginolisib in DMSO and add to a 384-well assay plate. b. Add recombinant PI3K δ enzyme to the wells and incubate briefly. c. Initiate the kinase



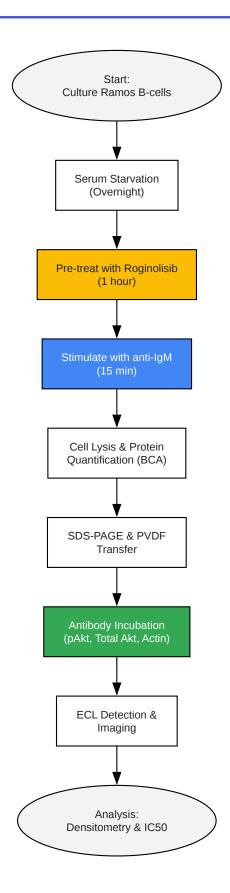
reaction by adding a mixture of PIP2 substrate and ATP. Incubate at room temperature for 60 minutes. d. Stop the reaction and add the HTRF detection reagents. e. Incubate for 60 minutes to allow for binding.

- Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
- Analysis: Calculate the HTRF ratio and plot against inhibitor concentration. Determine the IC50 value using a four-parameter logistic fit.

Protocol: Cellular pAkt Inhibition Assay (Western Blot)

- Objective: To measure the effect of Roginolisib on the PI3Kδ signaling pathway in a cellular context.
- Methodology:
 - Cell Culture: Culture Ramos cells (human Burkitt's lymphoma B-cell line) in RPMI-1640 medium supplemented with 10% FBS.
 - Procedure: a. Seed cells in a 6-well plate and starve overnight in serum-free media. b.
 Pre-treat cells with varying concentrations of Roginolisib or DMSO vehicle for 1 hour. c.
 Stimulate the B-cell receptor (BCR) pathway by adding anti-IgM antibody for 15 minutes.
 d. Immediately place plates on ice, aspirate media, and lyse cells in RIPA buffer containing protease and phosphatase inhibitors. e. Quantify total protein concentration using a BCA assay.
 - Western Blot: a. Denature equal amounts of protein lysate and separate using SDS-PAGE. b. Transfer proteins to a PVDF membrane. c. Block the membrane and probe with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin). d. Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.
 - Analysis: Quantify band intensity using densitometry software. Normalize pAkt levels to total Akt and plot the percentage inhibition relative to the stimulated control.





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Caption: Workflow for cellular pAkt inhibition assay via Western Blot.



Protocol: In Vivo Syngeneic Tumor Model

- Objective: To evaluate the anti-tumor and immunomodulatory effects of Roginolisib in vivo.
- Methodology:
 - Animal Model: C57BL/6 mice.
 - Tumor Implantation: Subcutaneously inject MC38 (colon adenocarcinoma) cells into the flank of the mice.
 - Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups (e.g., Vehicle, Roginolisib). Administer Roginolisib daily via oral gavage.
 - Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and general health.
 - Endpoint Analysis: At the end of the study, euthanize mice and harvest tumors and spleens. a. Tumor Analysis: A portion of the tumor can be fixed for immunohistochemistry (IHC) to assess immune cell infiltration (e.g., CD8+, FoxP3+ Tregs). b. Flow Cytometry: Prepare single-cell suspensions from the remaining tumor tissue and spleens. Stain with fluorescently-labeled antibodies to quantify immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
 - Analysis: Compare tumor growth curves between treatment groups. Analyze flow cytometry and IHC data to determine the impact of Roginolisib on the tumor immune microenvironment.

Conclusion and Future Directions

Roginolisib is a highly selective, first-in-class allosteric modulator of PI3K δ .[7][8] Its unique non-ATP competitive mechanism of action translates into a highly differentiated preclinical profile characterized by potent on-target activity and an improved safety profile compared to earlier-generation PI3K δ inhibitors.[6][9] Clinical data from the DIONE-01 study has demonstrated promising anti-tumor activity and good tolerability in patients with both hematological cancers and solid tumors, such as uveal melanoma.[5][13]



The ability of Roginolisib to modulate the tumor microenvironment, specifically by reducing suppressive immune cells like regulatory T-cells, provides a strong rationale for its use in combination with immunotherapies.[6][13][14] Ongoing and future clinical trials will further elucidate the full potential of Roginolisib to reverse immune-mediated resistance and improve outcomes for patients with difficult-to-treat cancers.[7][15][16]

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